molecular formula C13H25ClN2O2 B2673082 tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride CAS No. 2230798-18-0

tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride

Cat. No.: B2673082
CAS No.: 2230798-18-0
M. Wt: 276.81
InChI Key: VUYPEMFTAQNFJI-UHFFFAOYSA-N
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Description

tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(aminomethyl)-6-azabicyclo[321]octane-6-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organic solvents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,3S,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • 8-Aminomethyl-3-BOC-3-azabicyclo[3.2.1]octane hydrochloride

Uniqueness: The uniqueness of tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride lies in its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-9-5-4-6-11(15)10(9)7-14;/h9-11H,4-8,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYPEMFTAQNFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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